molecular formula C11H12N4O B2400278 1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one CAS No. 1341898-05-2

1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one

Cat. No. B2400278
CAS RN: 1341898-05-2
M. Wt: 216.244
InChI Key: NBJNVNNYNJDXEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one”, there are general methods for the synthesis of similar compounds. For instance, piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts .

Scientific Research Applications

Supramolecular Synthons in Crystal Engineering

Research on pyrazinecarboxylic acids, including compounds structurally related to 1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one, has provided insights into the role of carboxylic acid-pyridine supramolecular synthons in crystal structures. These synthons are crucial for self-assembly in the crystal structures of pyridine and pyrazine monocarboxylic acids, which is essential for crystal engineering strategies aiming to tailor material properties for specific applications (Peddy Vishweshwar et al., 2002).

Polymorphism and Molecular Structures

Investigations into polymorphs of pyridine and pyrazine derivatives have revealed significant differences in their intermolecular hydrogen bonding patterns, which influence their solid-state properties. Such studies are fundamental for understanding the polymorphism in pharmaceutical compounds, which can affect drug solubility, stability, and bioavailability (Denise Böck et al., 2020).

Non-Enzymic Browning Reactions

The formation mechanisms of pyrazines, pyridines, and other nitrogen-containing heterocycles during non-enzymic browning reactions have been explored. These compounds contribute to the aroma properties of thermally processed foods and understanding their formation pathways is crucial for optimizing food flavor (B. Milić & M. Piletić, 1984).

Anticancer Agents

Research has identified analogs of the 1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one structure as potent and selective inhibitors of 3-phosphoinositide-dependent kinase (PDK1), with potential applications as anticancer agents. Such studies contribute to the development of targeted cancer therapies (Sean T. Murphy et al., 2011).

Antimicrobial and Antioxidant Activities

Synthetic efforts have led to the creation of novel compounds based on the pyrazine skeleton, demonstrating significant antimicrobial and antioxidant activities. These findings are pivotal for the development of new therapeutic agents to combat resistant microbial strains and oxidative stress-related diseases (A. Titi et al., 2020).

properties

IUPAC Name

1-methyl-3-(pyridin-4-ylmethylamino)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-15-7-6-13-10(11(15)16)14-8-9-2-4-12-5-3-9/h2-7H,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJNVNNYNJDXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one

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